![molecular formula C11H10S B7942618 2-Methylnaphthalene-1-thiol CAS No. 63003-20-3](/img/structure/B7942618.png)
2-Methylnaphthalene-1-thiol
Overview
Description
2-Methylnaphthalene-1-thiol is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylnaphthalene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnaphthalene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in High-Performance Liquid Chromatography (HPLC) : The compound has been utilized in fluorescent prelabelling with 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid for HPLC of biologically important thiols like L-cysteine and glutathione. This method allows for selective and rapid reaction with thiol compounds, producing stable fluorescent adducts (Cavrini, Gatti, Roveri, & D. Pietra, 1989).
Applications in Pharmaceutical Analysis : It's used in the determination of L-cysteine and mesna in pharmaceutical formulations, again utilizing HPLC techniques. This demonstrates the compound's role in ensuring the quality and safety of pharmaceutical products (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Derivatives for Chemical Studies : An improved method for the synthesis of 2-aminonaphthalene-1-thiol has been developed. Such synthetic methods are crucial for creating derivatives used in various chemical studies (Ambrogi, Grandolini, Perioli, & Róssi, 1992).
Use in Spectrophotometric and Fluorimetric Analysis : The compound has been proposed as a reagent for spectrophotometric and fluorimetric determination of aliphatic thiol drugs. This highlights its significance in analytical chemistry, particularly in the quantification and analysis of thiol-containing drugs (Cavrini, Gatti, Roveri, & Cesaroni, 1988).
Study of Protein Labeling and Conformational Changes : It has been used in the synthesis and characterization of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This tool is useful for studying "hydrophobic" domains and conformational changes in proteins, enhancing our understanding of protein structure and function (Prendergast, Meyer, Carlson, Iida, & Potter, 1983).
Investigation of Toxicity and Metabolism in Biological Systems : The pulmonary toxicity, hepatic, and extrahepatic metabolism of 2-methylnaphthalene has been studied in mice, providing insights into its potential health impacts and metabolic pathways in living organisms (Griffin, Johnson, Breger, & Franklin, 1981).
properties
IUPAC Name |
2-methylnaphthalene-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFCVIKFFAFLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594185 | |
Record name | 2-Methylnaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnaphthalene-1-thiol | |
CAS RN |
63003-20-3 | |
Record name | 2-Methylnaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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